molecular formula C13H12N4O B15081826 Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide

Cat. No.: B15081826
M. Wt: 240.26 g/mol
InChI Key: JWOZQYYTUNWYCE-LZYBPNLTSA-N
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Description

Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide typically involves the reaction of pyrazine-2-carboxylic acid with 4-methyl-benzylidene-hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid hydrazide
  • 4-Methyl-benzylidene-hydrazine
  • Pyrazine derivatives

Uniqueness

Pyrazine-2-carboxylic acid (4-methyl-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8+

InChI Key

JWOZQYYTUNWYCE-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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